molecular formula C13H14N2O2S B13579254 (2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

(2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

Cat. No.: B13579254
M. Wt: 262.33 g/mol
InChI Key: FNLDBNNNAPMKTJ-DHZHZOJOSA-N
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Description

(2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is an organic compound that features a thiophene ring, a morpholine moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.

    Formation of the Enamine Nitrile: The enamine nitrile can be formed through condensation reactions involving nitriles and amines.

    Attachment of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The morpholine moiety could be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-acetylthiophene.

    Morpholine Derivatives: Compounds with morpholine moieties, such as morpholine-4-carboxamide.

    Nitrile Compounds: Compounds with nitrile groups, such as acrylonitrile.

Uniqueness

The uniqueness of (2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C13H14N2O2S/c1-10-2-3-12(18-10)8-11(9-14)13(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3/b11-8+

InChI Key

FNLDBNNNAPMKTJ-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C(\C#N)/C(=O)N2CCOCC2

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C(=O)N2CCOCC2

Origin of Product

United States

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